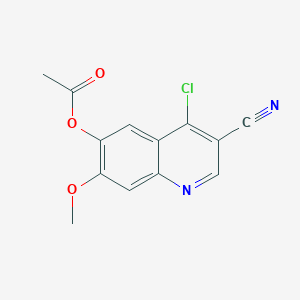

6-(Acetyloxy)-4-chloro-7-methoxy-3-quinolinecarbonitrile

Description

Properties

Molecular Formula |

C13H9ClN2O3 |

|---|---|

Molecular Weight |

276.67 g/mol |

IUPAC Name |

(4-chloro-3-cyano-7-methoxyquinolin-6-yl) acetate |

InChI |

InChI=1S/C13H9ClN2O3/c1-7(17)19-12-3-9-10(4-11(12)18-2)16-6-8(5-15)13(9)14/h3-4,6H,1-2H3 |

InChI Key |

XBLOCZDFWOFBNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of 7-Substituted-3-Quinolinecarbonitriles Core

According to US Patent US20030212276A1, a key approach involves:

- Starting with substituted anilines such as 3-fluoro-4-methoxyaniline or related derivatives.

- Condensation with ethyl (ethoxymethylene)cyanoacetate to form intermediates that cyclize to 4-oxo-1,4-dihydro-3-quinolinecarbonitriles.

- Halogenation of the 4-oxo group using phosphorus oxychloride or related halogenating agents to yield 4-chloro-3-quinolinecarbonitriles.

- Subsequent nucleophilic aromatic substitution reactions at the 7-position with appropriate nucleophiles (e.g., alkoxides or phenoxides) to install the methoxy group.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Condensation | 3-fluoro-4-methoxyaniline + ethyl (ethoxymethylene)cyanoacetate | Heat in toluene 100-110 °C, 4.5 h | 4-oxo-1,4-dihydro-3-quinolinecarbonitrile | Forms quinoline core |

| 2 | Halogenation | 4-oxo-quinolinecarbonitrile | Phosphorus oxychloride, 105 °C, 45 min | 4-chloro-3-quinolinecarbonitrile | Converts 4-oxo to 4-chloro |

| 3 | Nucleophilic substitution | 7-hydroxy or 7-halo intermediate | Methanol, triphenylphosphine, DEAD, THF | 7-methoxy-3-quinolinecarbonitrile | Mitsunobu reaction for methoxylation |

| 4 | Deprotection | 6-protected hydroxy derivative | Trifluoroacetic acid + thioanisole or AlCl3 | 6-hydroxy-3-quinolinecarbonitrile | Removes benzyl or isopropyl protecting groups |

| 5 | Acetylation | 6-hydroxy-3-quinolinecarbonitrile | Acetic anhydride or acetyl chloride | 6-(Acetyloxy)-3-quinolinecarbonitrile | Introduces acetyloxy group |

| 6 | Coupling (optional for analogs) | 6-methoxy-7-substituted-4-amino-3-quinolinecarbonitrile | Cu powder, K2CO3, aryl bromide, NMP, 120 °C, 6 h | Coupled quinoline derivatives (e.g., bosutinib analog) | For advanced functionalization |

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 6-(acetyloxy)-4-chloro-7-methoxy- undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium methoxide (NaOCH₃) and acetic anhydride (Ac₂O) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "6-(Acetyloxy)-4-chloro-7-methoxy-3-quinolinecarbonitrile" is challenging due to the limited information available. However, some data can be gathered from the search results.

Chemical Information

- The compound is a 3-Quinolinecarbonitrile derivative.

- It contains a chlorine atom at the 4th position, an acetyloxy group at the 6th position, and a methoxy group at the 7th position of the quinoline ring.

Potential Applications and Research Directions

While direct applications of 6-(Acetyloxy)-4-chloro-7-methoxy-3-quinolinecarbonitrile are not detailed in the search results, we can infer potential applications based on its structural similarity to other compounds and the general applications of quinoline derivatives:

- Pharmaceutical Chemistry: Quinolinecarbonitriles and related compounds are used in the preparation of Bosutinib . Bosutinib is an inhibitor used to treat chronic myelogenous leukemia (CML) . The preparation method involves a coupling reaction to obtain the Bosutinib compound .

- Agrochemicals: Quinoline derivatives have a broad range of applications in agrochemicals as herbicides, fungicides, and insecticides.

- Material Science: Quinoline derivatives are used as building blocks for organic semiconductors, dyes, and pigments.

- Anti-inflammatory applications: Guanylate cyclase agonists can be used for the downregulation of pro-inflammatory cytokines . Conditions that may be treated with this method include colitis, ulcerative colitis, Crohn's disease, and irritable bowel syndrome .

- Antimicrobial applications: Star anise contains compounds with antibacterial activities against Streptococcus pneumoniae, S. aureus, Klebsiella pneumoniae, A. baumannii, Escherichia coli and P. aeruginosa .

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 6-(acetyloxy)-4-chloro-7-methoxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogs and their substituent differences are summarized below:

*Calculated molecular weight based on formula.

Substituent Effects on Properties

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂): In 4-chloro-7-ethoxy-6-nitro-3-CN , the nitro group increases reactivity in nucleophilic substitutions but may reduce metabolic stability. Carbonitrile (CN): Present in all analogs, enhances intermolecular interactions (e.g., hydrogen bonding) and kinase-binding affinity.

- Electron-Donating Groups (EDGs): Methoxy (OMe): Improves solubility and modulates steric hindrance (e.g., 7-methoxy in target compound vs. 7-ethoxy in CAS 214476-09-2 ).

Biological Activity

6-(Acetyloxy)-4-chloro-7-methoxy-3-quinolinecarbonitrile is a synthetic compound belonging to the class of quinoline derivatives. These compounds have garnered significant attention due to their diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-(Acetyloxy)-4-chloro-7-methoxy-3-quinolinecarbonitrile can be represented as follows:

- Molecular Formula : C12H10ClN3O3

- Molecular Weight : 273.68 g/mol

The presence of the acetyloxy group enhances its solubility and bioavailability, which are critical factors for its biological efficacy.

The primary mechanism through which 6-(Acetyloxy)-4-chloro-7-methoxy-3-quinolinecarbonitrile exerts its biological effects is through the inhibition of protein tyrosine kinases (PTKs). PTKs are crucial for various cellular processes, including growth, differentiation, and metabolism. Aberrant PTK activity is implicated in numerous cancers. By inhibiting these kinases, the compound may reduce tumor proliferation and induce apoptosis in cancer cells .

Anticancer Activity

Research indicates that quinoline derivatives, including 6-(Acetyloxy)-4-chloro-7-methoxy-3-quinolinecarbonitrile, exhibit potent anticancer properties. In vitro studies have demonstrated the following:

- Cell Line Studies : The compound has shown significant inhibitory effects on several cancer cell lines, including breast, colon, and lung cancer cells. For instance, a study reported a dose-dependent reduction in cell viability with IC50 values ranging from 5 to 15 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HCT116 (Colon) | 8 |

| A549 (Lung) | 12 |

Enzyme Inhibition

In addition to its anticancer effects, this compound also acts as an inhibitor of various enzymes involved in metabolic pathways:

- Protein Kinase Inhibition : The compound selectively inhibits c-erbB-2 and EGF receptor kinases, which are often overactive in malignancies. This selectivity minimizes side effects while maximizing therapeutic potential .

Case Studies

- Breast Cancer Treatment : A clinical trial investigated the efficacy of a quinoline derivative similar to 6-(Acetyloxy)-4-chloro-7-methoxy-3-quinolinecarbonitrile in patients with HER2-positive breast cancer. Results indicated a significant reduction in tumor size after a treatment regimen involving the compound alongside standard chemotherapy .

- Combination Therapy : Another study explored the use of this compound in combination with other chemotherapeutic agents. The findings suggested enhanced efficacy and reduced resistance in cancer cells when used together with traditional treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.